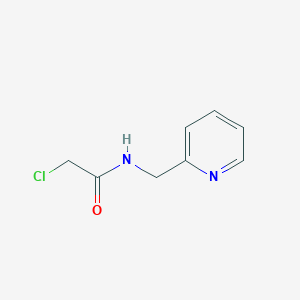![molecular formula C18H19N5 B2537665 2-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2379984-53-7](/img/structure/B2537665.png)
2-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-6-phenyl-2-azaspiro[3.3]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-6-phenyl-2-azaspiro[3.3]heptane is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolopyrazine core fused with a spirocyclic heptane ring, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-6-phenyl-2-azaspiro[3.3]heptane typically involves multiple steps, starting from commercially available reagents. One common approach involves the formation of the triazolopyrazine core through cyclization reactions. The spirocyclic heptane ring is then introduced via spirocyclization reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities with consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-6-phenyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
2-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-6-phenyl-2-azaspiro[3.3]heptane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 2-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. Molecular docking studies and biochemical assays are often used to elucidate these interactions and understand the compound’s effects at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: Explored for their potential as kinase inhibitors and anticancer agents.
Fezolinetant: A compound with a similar triazolopyrazine core, investigated for its therapeutic properties.
Uniqueness
2-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-6-phenyl-2-azaspiro[3.3]heptane stands out due to its unique spirocyclic structure, which may confer distinct biological activities and pharmacokinetic properties compared to other triazolopyrazine derivatives .
Propriétés
IUPAC Name |
3-methyl-8-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5/c1-13-20-21-17-16(19-7-8-23(13)17)22-11-18(12-22)9-15(10-18)14-5-3-2-4-6-14/h2-8,15H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZGZGKAJJLACJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CC4(C3)CC(C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2537582.png)


![Methyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B2537587.png)
![3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methyl-1-phenylurea](/img/structure/B2537589.png)



![9-(4-butylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2537596.png)



![4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenol](/img/structure/B2537604.png)

